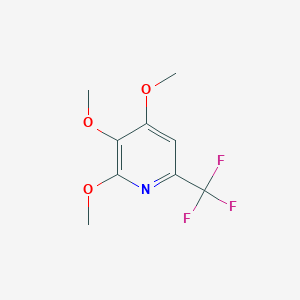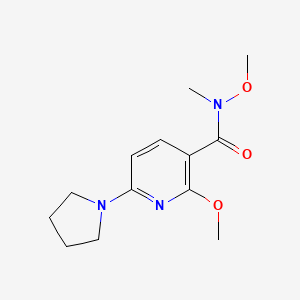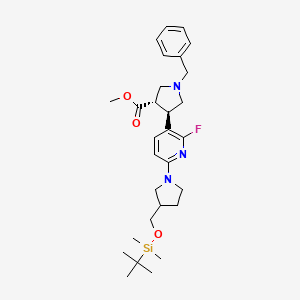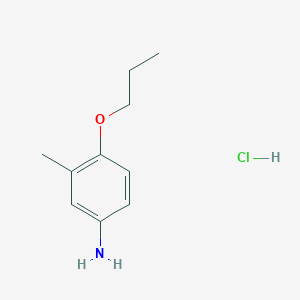
4-((4-Fluorobenzyl)oxy)piperidine hydrochloride
Übersicht
Beschreibung
4-((4-Fluorobenzyl)oxy)piperidine hydrochloride is an organic compound with the molecular formula C12H16FNO•HCl and a molecular weight of 245.72 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique chemical structure, which includes a piperidine ring substituted with a 4-fluorobenzyl group.
Wirkmechanismus
Target of Action
The primary target of 4-((4-Fluorobenzyl)oxy)piperidine hydrochloride is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide, a compound involved in the development of Alzheimer’s disease .
Mode of Action
It is known to interact with its target, beta-secretase 1 . The specific nature of this interaction and the resulting changes at the molecular level are subjects of ongoing research .
Biochemical Pathways
Given its target, it is likely involved in the amyloidogenic pathway, which leads to the production of beta-amyloid peptide .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .
Result of Action
Given its target, it is likely to influence the production of beta-amyloid peptide . The specific effects at the molecular and cellular level are subjects of ongoing research .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound.
Ongoing research will likely provide more insights into these areas in the future .
Biochemische Analyse
Biochemical Properties
4-((4-Fluorobenzyl)oxy)piperidine hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound has been shown to bind to specific enzyme active sites, thereby inhibiting or modulating their activity . For instance, it can interact with enzymes involved in neurotransmitter synthesis and degradation, affecting the levels of neurotransmitters in the brain . Additionally, this compound can bind to receptor proteins, altering their conformation and influencing signal transduction pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and concentration used. In neuronal cells, this compound has been observed to modulate neurotransmitter release and uptake, thereby influencing synaptic transmission and plasticity . In other cell types, such as hepatocytes, this compound can affect cellular metabolism by altering the activity of key metabolic enzymes . Furthermore, this compound has been shown to impact gene expression by modulating transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism involves the binding of the compound to enzyme active sites, leading to competitive inhibition . This binding can prevent the substrate from accessing the active site, thereby reducing the enzyme’s catalytic activity . Additionally, this compound can interact with receptor proteins, causing conformational changes that alter their signaling capabilities . These interactions can result in the activation or inhibition of downstream signaling pathways, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is generally stable under standard laboratory conditions, but prolonged exposure to light and air can lead to degradation . Over time, the degradation products may exhibit different biochemical properties, potentially altering the compound’s effects on cellular function . Long-term studies have shown that this compound can have sustained effects on enzyme activity and gene expression, although these effects may diminish as the compound degrades .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, this compound can modulate enzyme activity and neurotransmitter levels without causing significant adverse effects . At higher doses, this compound can induce toxicity, leading to symptoms such as neurotoxicity and hepatotoxicity . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biochemical response . These findings highlight the importance of careful dosage optimization in experimental studies involving this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to neurotransmitter synthesis and degradation . This compound can interact with enzymes such as monoamine oxidase and catechol-O-methyltransferase, which are involved in the metabolism of neurotransmitters like dopamine and serotonin . By modulating the activity of these enzymes, this compound can influence the levels of neurotransmitters in the brain, affecting mood and cognitive function . Additionally, this compound can impact metabolic flux by altering the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can be taken up by cells via passive diffusion or active transport, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can bind to intracellular proteins and accumulate in specific compartments, such as the cytoplasm or nucleus . The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The targeting of this compound to specific organelles is mediated by post-translational modifications and targeting signals . For example, phosphorylation of the compound can enhance its binding to nuclear receptors, facilitating its transport into the nucleus . Once localized, this compound can exert its effects on enzyme activity, gene expression, and cellular metabolism .
Vorbereitungsmethoden
The synthesis of 4-((4-Fluorobenzyl)oxy)piperidine hydrochloride typically involves a two-step process :
Formation of 4-((4-Fluorobenzyl)oxy)piperidine: This step involves the reaction of 4-fluorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature.
Conversion to Hydrochloride Salt: The resulting 4-((4-Fluorobenzyl)oxy)piperidine is then treated with hydrochloric acid to form the hydrochloride salt. This step is typically performed in an aqueous medium.
Analyse Chemischer Reaktionen
4-((4-Fluorobenzyl)oxy)piperidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the piperidine ring.
Oxidation and Reduction:
Wissenschaftliche Forschungsanwendungen
4-((4-Fluorobenzyl)oxy)piperidine hydrochloride has several applications in scientific research :
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
4-((4-Fluorobenzyl)oxy)piperidine hydrochloride can be compared with other similar compounds, such as:
4-(4-Fluorobenzyl)piperidine hydrochloride: This compound lacks the oxy group present in this compound, which may result in different chemical properties and reactivity.
4-(4-Chlorobenzyl)oxy)piperidine hydrochloride: The presence of a chlorine atom instead of a fluorine atom can lead to variations in the compound’s biological activity and chemical stability.
Eigenschaften
IUPAC Name |
4-[(4-fluorophenyl)methoxy]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-15-12-5-7-14-8-6-12;/h1-4,12,14H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRKHDSHUDCVEFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OCC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1185107-71-4 | |
| Record name | 4-[(4-fluorophenyl)methoxy]piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbaldehyde](/img/structure/B1388653.png)
![6-((Trimethylsilyl)ethynyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B1388654.png)



